3-Methyl-4-oxo-3,4-dihydrophthalazin-1-carbohydrazid

Übersicht

Beschreibung

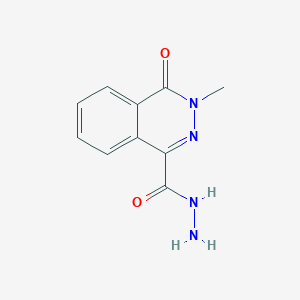

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2. It is a derivative of phthalazine and is known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phthalazine ring system with a methyl group, an oxo group, and a carbohydrazide moiety.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

Target of Action

Related compounds have been shown to have a broad spectrum of action on the cardiovascular system, including antihypertensive effects, inhibition of platelet aggregation, and inhibition of phosphodiesterases .

Mode of Action

Related compounds have been shown to exert their effects through various mechanisms, such as direct vasodilation .

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, including those involved in cardiovascular function .

Result of Action

Related compounds have been shown to have a variety of effects, including antihypertensive, antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with methylamine to introduce the methyl group, followed by the addition of hydrazine to form the carbohydrazide moiety. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.

Substitution: Nucleophiles such as amines or thiols; conditions: solvent such as ethanol or dimethyl sulfoxide, room temperature to reflux.

Major Products:

- Oxidation products: Oxo derivatives.

- Reduction products: Reduced derivatives.

- Substitution products: Functionalized derivatives with various substituents.

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate

Comparison: 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the carbohydrazide group allows for specific interactions with biological targets that may not be possible with the carboxylic acid or carboxamide derivatives. Additionally, the methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in certain applications.

Biologische Aktivität

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a compound belonging to the phthalazine derivative class, characterized by its unique structure that includes a phthalazine ring, a methyl group, an oxo group, and a carbohydrazide moiety. This compound has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry.

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 99072-87-4

Biological Activity Overview

Research indicates that 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide exhibits significant biological activities, particularly in antitumor applications. The compound has been synthesized and evaluated for its efficacy against various human solid tumor cell lines and leukemia cells.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. A notable study evaluated its effects on seven human solid tumor cell lines and a human leukemia HL-60 cell line. The results indicated that one derivative, referred to as Compound IVa, demonstrated superior activity compared to other tested compounds and the positive control, temozolomide.

| Cell Line | IC50 (μg/mL) | Survival Rate (%) at 40 μg/mL |

|---|---|---|

| PC-3 | 12.11 | <10 |

| HCT-15 | 3.24 | <10 |

| T47D | 3.32 | <10 |

| MDA-MB-231 | 2.80 | <10 |

| DU145 | 2.63 | <10 |

| HT29 | 3.18 | <10 |

| LNCaP | 44.84 | <10 |

| HL-60 | >80 | <10 |

The data suggests that derivatives containing ester groups exhibited more potent antitumor activity than those with amides or the positive control temozolomide .

The biological activity of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is attributed to its ability to interact with specific biological targets involved in cancer proliferation pathways. Initial findings suggest that the compound may inhibit key enzymes or receptors linked to tumor growth and survival.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, employing solvents such as ethanol and methanol under reflux conditions to optimize yield and purity. The phthalazinone nucleus serves as a versatile scaffold for further modifications to create derivatives with enhanced biological activities.

Notable Derivatives

Several derivatives have been synthesized from the parent compound, showcasing varied biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | C10H8N2O3 | Lacks carbohydrazide moiety; potential for different activity |

| N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | C10H10N2O2 | Contains carboxamide instead of carbohydrazide |

| Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine- | C16H14F3N2O3 | Incorporates trifluoromethyl group; altered lipophilicity |

These derivatives highlight the structural versatility of the phthalazinone nucleus and its potential in drug development.

Case Studies

In various studies, researchers have focused on the antitumor efficacy of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide and its derivatives. For example:

- Study on HL-60 Cells : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than temozolomide, indicating their potential as effective agents against leukemia .

- Solubility Enhancement : Research efforts have also focused on improving the solubility of these compounds to enhance their bioavailability. Modifications led to increased solubility by up to 100-fold compared to standard treatments .

Eigenschaften

IUPAC Name |

3-methyl-4-oxophthalazine-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNNFONKGVTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345457 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99072-87-4 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.